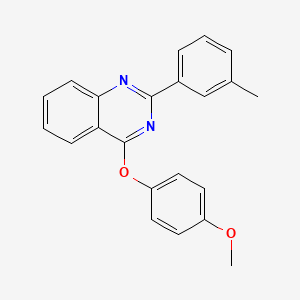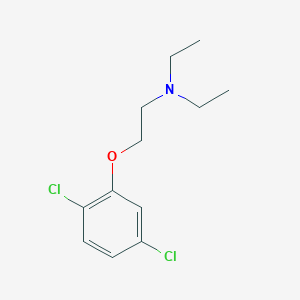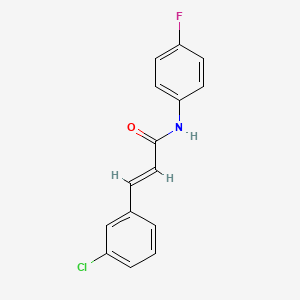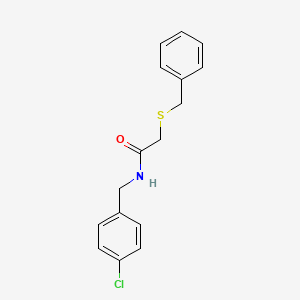
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is a novel chemical compound with potential applications in scientific research. This compound is also known as HDAC inhibitor and has been found to have significant effects on biological systems. In
Mécanisme D'action
The mechanism of action of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide involves the inhibition of HDAC enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC enzymes, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide can increase the acetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been found to have significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide in lab experiments is its ability to selectively inhibit HDAC enzymes. This property allows researchers to study the effects of HDAC inhibition on gene expression and cellular processes. However, one limitation of using 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is its potential toxicity. This compound has been found to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide. One direction is the exploration of its potential as a therapeutic agent for cancer and neurological disorders. Another direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide. Additionally, the use of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide in combination with other drugs or therapies is an area of future research.
In conclusion, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is a promising compound with potential applications in scientific research. Its ability to selectively inhibit HDAC enzymes has made it a valuable tool for studying gene expression and cellular processes. Further research is needed to explore its potential as a therapeutic agent and to develop more potent and selective HDAC inhibitors.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide involves the reaction of cyclohexylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to yield the final compound. This method is a straightforward and efficient way to synthesize 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide.
Applications De Recherche Scientifique
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been found to have significant applications in scientific research. This compound is a histone deacetylase (HDAC) inhibitor, which means it can alter the expression of genes by inhibiting HDAC enzymes. This property has made 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide a promising compound for the treatment of cancer, neurological disorders, and other diseases.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-8-9-15(13(2)10-12)17-16(18)11-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEQVIOKZDNNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)


![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)


![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)

